molecular formula C11H8F6O3 B14048658 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14048658
M. Wt: 302.17 g/mol
InChI Key: UQNDSXQLGLRDNT-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3. This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone group.

Preparation Methods

The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethoxy groups and the ketone functionality makes it a versatile compound for different transformations.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activities and triggering various biochemical responses.

Comparison with Similar Compounds

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O3/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3

InChI Key

UQNDSXQLGLRDNT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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